molecular formula C28H25ClN4O3S B2737259 2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 892382-66-0

2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2737259
CAS RN: 892382-66-0
M. Wt: 533.04
InChI Key: BCNBPCGYPMFBIZ-UHFFFAOYSA-N
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Description

2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Research indicates that derivatives of pyrano[2,3-d]pyrimidine, which might include structures similar to the chemical compound , have been synthesized and explored for their reactivity and potential applications. These compounds are obtained through reactions involving activated nitriles, leading to polyfunctionally substituted heterocyclic compounds. Such processes have been instrumental in developing new derivatives with potential applications in medicinal chemistry and material science (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antimicrobial and Anticancer Properties

The exploration into the antimicrobial and anticancer properties of synthesized compounds, including pyrimidinone and oxazinone derivatives fused with thiophene rings, suggests a potential avenue for the application of complex molecules such as the one . These studies provide a foundation for understanding how structural modifications can influence biological activity, offering insights into the design of new therapeutics (Hossan et al., 2012).

Novel Antimicrobial and Anticancer Agents

Additionally, the synthesis of novel pyrazole derivatives with antimicrobial and anticancer activities indicates the versatility of such compounds. These derivatives have shown potential in vitro activities, suggesting that the chemical compound could serve as a precursor or model for developing new agents with significant biological properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-15-7-6-10-23(16(15)2)31-24(35)14-37-28-21-11-20-18(13-34)12-30-17(3)25(20)36-27(21)32-26(33-28)19-8-4-5-9-22(19)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNBPCGYPMFBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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